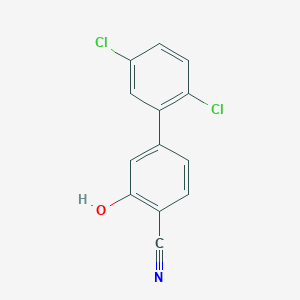
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(2,5-dichlorophenyl)phenol, also known as DCP, is a widely used chemical compound in the scientific research field, particularly in the field of biochemistry and physiology. It is a white, crystalline solid with a melting point of 156-157°C and a molecular weight of 255.1 g/mol. DCP is a member of the phenol family, and is commonly used as a reagent for various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is commonly used in scientific research as a reagent for various biochemical and physiological experiments. It is used as a substrate for the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It is also used as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is also used as a reagent for the detection of DNA and RNA.
Mecanismo De Acción
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% acts as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. It binds to the active site of the enzyme, blocking the binding of the substrate and thus inhibiting the enzyme activity. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% also acts as an inhibitor of various metabolic pathways, such as the cytochrome P450-dependent fatty acid oxidation pathway.
Biochemical and Physiological Effects
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the cytochrome P450-dependent fatty acid oxidation pathway, which can lead to increased levels of fatty acids in the blood. 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of monoamines, such as serotonin, in the brain. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% has been shown to inhibit the activity of DNA and RNA polymerases, which can lead to decreased levels of DNA and RNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is a relatively stable compound, and it has a wide range of applications in various biochemical and physiological experiments. However, there are some limitations to the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in laboratory experiments. It is a highly toxic compound, and it can be hazardous to humans if it is not handled properly. Additionally, 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% can be difficult to synthesize in large quantities, and it can be difficult to obtain in pure form.
Direcciones Futuras
The use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% in scientific research is expected to continue to grow in the future. Researchers are currently exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as an inhibitor of various metabolic pathways, such as the cytochrome P450-dependent fatty acid oxidation pathway. Additionally, researchers are exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as an inhibitor of various enzymes, such as cytochrome P450 and monoamine oxidase. Finally, researchers are exploring the use of 2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% as a reagent for the detection of DNA and RNA.
Métodos De Síntesis
2-Cyano-5-(2,5-dichlorophenyl)phenol, 95% is typically synthesized from 2,5-dichlorobenzophenone, which is reacted with an alkali cyanide solution in an aqueous environment. The reaction proceeds via an aldol condensation reaction to form 2-cyano-5-(2,5-dichlorophenyl)phenol. The reaction is typically carried out at a temperature of 150-160°C, and the reaction time can vary from several minutes to several hours.
Propiedades
IUPAC Name |
4-(2,5-dichlorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-10-3-4-12(15)11(6-10)8-1-2-9(7-16)13(17)5-8/h1-6,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMOFMAFOVRCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684906 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(2,5-dichlorophenyl)phenol | |
CAS RN |
1261986-37-1 |
Source


|
| Record name | 2',5'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














